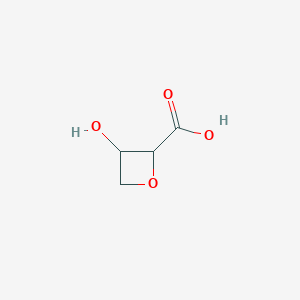
3-Hydroxy-2-oxetanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-oxetanecarboxylic Acid is a derivative of 3-Oxetanecarboxylic Acid. It is a four-membered ring compound containing an oxetane ring with a hydroxyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-oxetanecarboxylic Acid typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization through C-O bond formation. This can be achieved via epoxide ring opening followed by ring closure . Another method involves the electrophilic halocyclization of alcohols .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of preformed oxetane-containing building blocks. These building blocks can be further functionalized to yield the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-oxetanecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-Hydroxy-2-oxetanecarboxylic Acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various complex molecules and as an intermediate in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly as a pharmacophore in medicinal chemistry.
Industry: It is used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-oxetanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It can also interact with cellular receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
3-Oxetanecarboxylic Acid: A precursor and closely related compound.
2-Methyleneoxetanes: Compounds with similar ring structures but different functional groups.
Azetidine Carboxylic Acids: Four-membered ring compounds containing nitrogen instead of oxygen.
Uniqueness: 3-Hydroxy-2-oxetanecarboxylic Acid is unique due to its specific combination of a hydroxyl group and a carboxylic acid group on the oxetane ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C4H6O4 |
|---|---|
Molecular Weight |
118.09 g/mol |
IUPAC Name |
3-hydroxyoxetane-2-carboxylic acid |
InChI |
InChI=1S/C4H6O4/c5-2-1-8-3(2)4(6)7/h2-3,5H,1H2,(H,6,7) |
InChI Key |
KVKYXYVXXQIPAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(O1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


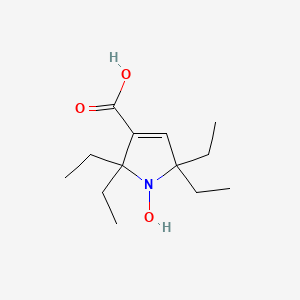

![2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride](/img/structure/B13437851.png)

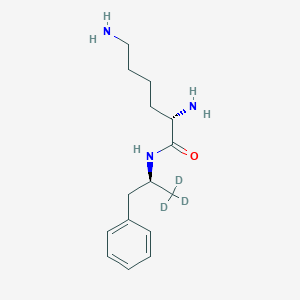

![[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid](/img/structure/B13437886.png)
![rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline](/img/structure/B13437889.png)
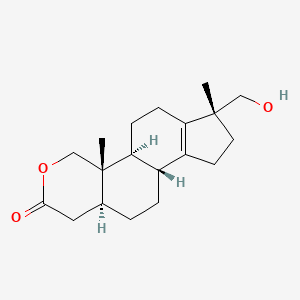
![1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13437904.png)

![[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13437910.png)
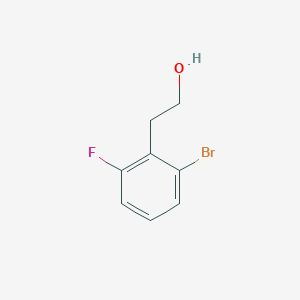
![2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose](/img/structure/B13437923.png)
